2-{4-Methoxy-3-[(trifluoromethyl)sulfanyl]phenyl}acetonitrile
Overview
Description
2-{4-Methoxy-3-[(trifluoromethyl)sulfanyl]phenyl}acetonitrile is a useful research compound. Its molecular formula is C10H8F3NOS and its molecular weight is 247.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Solvolysis Reactions
In solvolysis reactions, the behavior of compounds similar to 2-{4-Methoxy-3-[(trifluoromethyl)sulfanyl]phenyl}acetonitrile has been studied, providing insight into nucleophilic addition and the role of ion-molecule pairs. These studies help understand the mechanisms of solvolysis and the influence of different solvents and conditions on reaction outcomes, which is crucial for designing efficient synthetic routes (Jia, Ottosson, Zeng, & Thibblin, 2002).
Oxidation Reactions
The electrochemical oxidation of benzisoselenazolones, compounds structurally related to this compound, highlights their potential in generating selenoxides and studying reaction mechanisms. These oxidation reactions offer a pathway to explore the reactivity and stability of cation radicals, contributing to the broader understanding of electrochemical processes in organic chemistry (Müller, Lamberts, & Evers, 1996).
Radical Cyanomethylation/Arylation
Radical cyanomethylation/arylation using compounds similar to this compound to access oxindoles showcases a novel application in synthesizing complex molecules. This method leverages dual C-H bond functionalization, showcasing the versatility of such compounds in organic synthesis and the development of new synthetic methodologies (Pan, Zhang, & Zhu, 2015).
Properties
IUPAC Name |
2-[4-methoxy-3-(trifluoromethylsulfanyl)phenyl]acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NOS/c1-15-8-3-2-7(4-5-14)6-9(8)16-10(11,12)13/h2-3,6H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCACNVTVNGGLDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC#N)SC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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